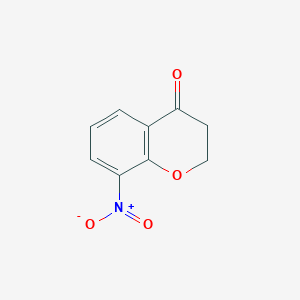

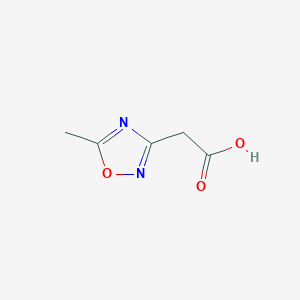

2-Bromo-4-methyl-1H-imidazole-5-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2-Bromo-4-methyl-1H-imidazole-5-carboxylic acid" is a brominated imidazole derivative. Imidazole derivatives are a class of heterocycles that are of significant interest due to their wide range of biological activities and applications in medicinal chemistry. The presence of a carboxylic acid group in the molecule suggests potential for further functionalization and the creation of various bioactive compounds.

Synthesis Analysis

The synthesis of imidazole derivatives can be achieved through various methods. For instance, the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid has been investigated, which could potentially be adapted for the synthesis of related imidazole carboxylic acids . Additionally, a Sandmeyer type reaction has been used for the bromination of 2-mercapto-1-methyl-imidazoline into 2-bromo-1-methyl-imidazole, which could be a step towards synthesizing the target compound by further functionalization at the 5-carboxylic position . Moreover, efficient syntheses of 2-substituted t-butyl 1-methyl-1H-imidazole-5-carboxylates from t-butyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate have been reported, which could be relevant for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of imidazole derivatives can be complex and is often studied using various analytical techniques. For example, the crystal structure and charge density analysis of a related compound, 5-bromo-2-(4-methylbenzyl)-6-(4-nitrophenyl)imidazo[2,1-b][1,3,4] thiadiazole, has been detailed, providing insights into the intermolecular interactions and conformation of brominated imidazole derivatives . Similarly, the synthesis and structural analysis of 2-(4-bromophenyl)-1-(3-fluoro-4-methylphenyl)-4,5-diphenyl-1H-imidazole have been performed, which could offer comparative data for the target compound .

Chemical Reactions Analysis

Imidazole derivatives can undergo a variety of chemical reactions. The alkylation of imidazole-4(5)-carboxylic acid derivatives with methyl bromoacetate has been studied, which could be relevant for the functionalization of the 5-carboxylic acid group in the target compound . Additionally, the synthesis of imidazo[1,2-a] heterocycles from 2-aminopyridines and bromopyruvic acid in a continuous flow process suggests a potential synthetic route for the target compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their functional groups. For instance, the synthesis and antidepressant activity of 2-bromo-1-(thietan-3-yl) imidazole-4,5-dicarboxylic acid derivatives have been evaluated, indicating the potential pharmacological properties of brominated imidazole carboxylic acids . The novel Bronsted acidic ionic liquid L-pyrrolidine-2-carboxylic acid sulfate has been used as a catalyst for the synthesis of trisubstituted imidazoles, which could affect the physical properties of the synthesized compounds .

科学的研究の応用

Synthesis and Functionalization

2-Bromo-4-methyl-1H-imidazole-5-carboxylic acid plays a significant role in the synthesis and functionalization of various compounds. The efficient preparation of 2-substituted t-butyl 1-methyl-1H-imidazole-5-carboxylates from t-butyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate, through bromine-lithium exchange or palladium-catalyzed coupling, showcases its utility in creating diverse chemical structures (Collman, Zhong, & Boulatov, 2000).

Alkylation Processes

The compound is also instrumental in alkylation processes. For instance, the alkylation of imidazole-4(5)-carboxylic acid anilide and methyl ester with bromoacetic acid results in the production of 1,3-bis(2-methoxycarbonylmethyl)-4-R-imidazolium bromide, demonstrating its role in the formation of complex organic structures (Dumpis, Alekseeva, Litasova, & Piotrovskii, 2003).

Continuous Production of Pharmaceuticals

In pharmaceutical synthesis, 2-Bromo-4-methyl-1H-imidazole-5-carboxylic acid is a key building block. For example, its use in the high-temperature/high-pressure continuous flow synthesis of 1H-4-substituted imidazoles, crucial in the creation of NS5A inhibitors like daclatasvir, highlights its importance in the pharmaceutical industry (Carneiro, Gutmann, Souza, & Kappe, 2015).

Cytotoxic Properties

The compound's derivatives have been explored for their cytotoxic properties. Research into the synthesis of 4,5-Diaryl-1-methyl-1H-imidazoles, which are highly cytotoxic against various human tumor cell lines, indicates its potential application in cancer research (Bellina, Cauteruccio, Fiore, & Rossi, 2008).

Environmental Applications

There is also a focus on environmentally friendly synthesis methods using this compound. For instance, the use of Bronsted acidic ionic liquids for the synthesis of highly substituted imidazoles under thermal solvent-free conditions exemplifies its role in green chemistry (Shaterian & Ranjbar, 2011).

Structural Analysis

Structural analysis of compounds involving 2-Bromo-4-methyl-1H-imidazole-5-carboxylic acid, such as X-ray diffraction studies on regioisomers of N-Methylated Benzimidazole compounds, contributes to the understanding of complex molecular architectures (Ribeiro Morais, Santos, Santos, & Paulo, 2012).

特性

IUPAC Name |

2-bromo-5-methyl-1H-imidazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O2/c1-2-3(4(9)10)8-5(6)7-2/h1H3,(H,7,8)(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCBRFNJSIVSEIW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N1)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601321421 |

Source

|

| Record name | 2-bromo-5-methyl-1H-imidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601321421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-methyl-1H-imidazole-5-carboxylic acid | |

CAS RN |

145575-90-2 |

Source

|

| Record name | 2-bromo-5-methyl-1H-imidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601321421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2-Chloro-4-fluorophenyl)methyl]propan-2-amine](/img/structure/B1320853.png)

![5-Methylbenzo[d]isoxazol-3-amine](/img/structure/B1320872.png)